Azetidin-1-yl(3-bromo-5-iodophenyl)methanone
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Overview
Description
Azetidin-1-yl(3-bromo-5-iodophenyl)methanone is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of both bromine and iodine atoms on the phenyl ring, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(3-bromo-5-iodophenyl)methanone typically involves the reaction of azetidine with 3-bromo-5-iodobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chloride by the azetidine ring. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-bromo-5-iodophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Azetidin-1-yl(3-bromo-5-iodophenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of azetidin-1-yl(3-bromo-5-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring enhances its reactivity and allows it to form strong interactions with biological molecules. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidin-2-one and azetidin-3-one share the azetidine ring structure but differ in their substituents and reactivity.
Halogenated Phenyl Compounds: Compounds such as 3-bromo-5-chlorophenylmethanone and 3-iodo-5-fluorophenylmethanone have similar halogenation patterns but differ in their specific halogen atoms.
Uniqueness
Azetidin-1-yl(3-bromo-5-iodophenyl)methanone is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which imparts distinct reactivity and properties
Properties
IUPAC Name |
azetidin-1-yl-(3-bromo-5-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGRCWACTINNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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